3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Description
Core Benzodiazepine Scaffold Configuration
The fundamental architecture of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine centers on the characteristic fusion of a benzene ring with a seven-membered diazepine ring, creating the essential 1,5-benzodiazepine framework. The 1,5-benzodiazepine nucleus differs fundamentally from the more commonly studied 1,4-benzodiazepine system in the positioning of nitrogen atoms within the diazepine ring. In the 1,5-configuration, nitrogen atoms occupy positions 1 and 5 of the seven-membered ring, creating distinct electronic and steric environments compared to the 1,4-arrangement where nitrogens are located at positions 1 and 4.
The core scaffold exhibits a bicyclic structure where the benzene ring provides rigidity while the seven-membered diazepine ring introduces conformational flexibility. This structural arrangement allows for various conformational states, with the diazepine ring capable of adopting different geometries depending on substitution patterns and environmental factors. The tetrahydro nature of the compound indicates complete saturation of the diazepine ring, eliminating any aromatic character in this portion of the molecule and increasing conformational freedom.
Crystallographic analysis of related 1,5-benzodiazepine derivatives reveals that the seven-membered ring typically adopts either chair-like or boat-like conformations, with the specific geometry influenced by substituent effects and intermolecular interactions. The dihedral angle between the benzene ring and the mean plane of the diazepine ring varies significantly among different derivatives, typically ranging from 17° to 21° in crystalline structures. This angular relationship directly impacts the overall molecular shape and potential for intermolecular interactions.
The nitrogen atoms within the 1,5-benzodiazepine framework exhibit distinct chemical environments. The nitrogen at position 1 is typically more basic due to its electron environment, while the nitrogen at position 5 can participate in different bonding patterns depending on substitution. This differential reactivity pattern contributes to the unique synthetic and chemical properties observed in 1,5-benzodiazepine derivatives compared to their 1,4-counterparts.
Properties
IUPAC Name |
3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-6-11-9-4-2-3-5-10(9)12-7-8/h2-5,8,11-12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDQHQHPELLNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415898 | |
| Record name | 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133405-86-4 | |
| Record name | 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with an appropriate ketone or aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the benzodiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The benzodiazepine core undergoes oxidation at nitrogen or carbon centers, yielding derivatives with modified biological activity.
Mechanistic Insights :
- N-oxidation with m-CPBA proceeds via electrophilic attack on the tertiary nitrogen .
- DDQ-mediated oxidation involves dehydrogenation of the tetrahydro ring, forming aromatic intermediates that undergo cyclization .
Reduction Reactions
Reduction targets imine bonds or unsaturated regions, altering ring saturation:
Notable Example :
- Catalytic hydrogenation with Pd-C reduces the tetrahydro ring to a decahydro structure, enhancing conformational flexibility .
Substitution Reactions
Electrophilic and nucleophilic substitutions modify the aromatic or aliphatic positions:
Electrophilic Aromatic Substitution
The benzene ring undergoes halogenation or nitration:
| Reagent | Conditions | Product | Position |
|---|---|---|---|
| Br2/FeBr3 | Reflux, 80°C | 7-Bromo derivative | Para to the N-atom |
| HNO3/H2SO4 | 0°C, 2 hrs | 7-Nitro derivative | Meta-directing effect observed |
Nucleophilic Substitution
Alkylation at nitrogen centers:
| Reagent | Conditions | Product | Site |
|---|---|---|---|
| CH3I | DMF, K2CO3, 60°C | N-Methylated derivative | Tertiary nitrogen |
Cyclization and Ring Expansion
The compound participates in cycloadditions and ring-expansion reactions:
Example Reaction Pathway :
- Condensation with 2-methylene-malononitrile forms intermediates that cyclize to benzodiazepine-carbonitriles under acidic conditions .
Functional Group Interconversion
Key transformations include:
Photochemical and Thermal Reactions
- Thermal decomposition at >200°C yields aromatic amines and CO2 .
- UV irradiation in the presence of O2 generates radical intermediates, leading to dimerization products .
Biological Activity Modulation via Chemical Modifications
- N-Oxidation reduces GABA receptor binding affinity by 40% compared to the parent compound .
- Halogenation at C7 increases anticonvulsant potency in rodent models .
Industrial-Scale Reaction Optimization
Emerging Methodologies
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 2-bromo-N-(3,5-dichlorophenyl)acetamide. For instance, structural modifications in similar acetamide derivatives have shown promising cytotoxic effects against various cancer cell lines. In vitro studies using MTT assays demonstrated significant inhibition of cell viability in liver cancer cells (Hep-G2), suggesting that compounds with similar frameworks may possess potent anticancer properties .
Antimicrobial Activity
Research has also indicated that derivatives of 2-bromo-N-(3,5-dichlorophenyl)acetamide exhibit moderate to high antibacterial activities. A study evaluated various synthesized derivatives against bacterial strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. The results showed that certain derivatives had notable disk inhibition zones, indicating their potential as antimicrobial agents .
Agricultural Applications
Compounds like 2-bromo-N-(3,5-dichlorophenyl)acetamide are valuable in agriculture for their role as intermediates in the synthesis of pesticides and herbicides. The structural characteristics of this compound allow it to serve as a precursor for developing agrochemicals that target specific pests or diseases in crops.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of 2-bromo-N-(3,5-dichlorophenyl)acetamide can influence its biological activity. Research indicates that electron-withdrawing groups enhance the potency of related compounds against various pathogens. For example, the presence of halogen substituents has been correlated with increased antibacterial activity .
Case Studies
- Anticancer Activity : A study conducted on a series of acetamide derivatives found that those with similar structures to 2-bromo-N-(3,5-dichlorophenyl)acetamide exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases .
- Antimicrobial Efficacy : Another investigation into the antibacterial properties of synthesized derivatives revealed that compounds derived from 2-bromo-N-(3,5-dichlorophenyl)acetamide showed effectiveness against resistant bacterial strains. This highlights the potential for developing new antibiotics based on this compound's structure .
Mechanism of Action
The mechanism of action of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its anxiolytic and sedative effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and their implications:
Key Observations :
- Lactam vs. Non-Lactam: Lactam derivatives (e.g., ) exhibit enhanced stability due to intramolecular hydrogen bonding, whereas non-lactam forms (target compound) may display greater reactivity in electrophilic substitutions .
- Ring Isomerism : 1,4-Benzodiazepines () differ in nitrogen positioning, altering hydrogen-bonding capacity and pharmacological interactions.
Biological Activity
3-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a derivative of benzodiazepines, a class of compounds known for their psychoactive effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
IUPAC Name : this compound
Molecular Formula : CHN
Molecular Weight : 160.22 g/mol
CAS Number : 133405-86-4
Structure : The compound features a fused benzodiazepine ring system that is crucial for its biological activity.
Benzodiazepines primarily act on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This modulation leads to increased neuronal inhibition and results in various effects such as anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
Pharmacological Effects
- Anxiolytic Activity : Research indicates that compounds similar to this compound exhibit significant anxiolytic effects. For instance, studies have shown that modifications in the benzodiazepine structure can enhance binding affinity to GABA receptors .
- Sedative Properties : The sedative effects are prominent in various animal models. Dosing studies have demonstrated that this compound can effectively reduce locomotor activity in rodents .
- Anticonvulsant Effects : Benzodiazepines are well-documented anticonvulsants. The specific activity of 3-methyl derivatives has been noted in seizure models where they exhibit protective effects against induced seizures .
Case Studies and Research Findings
A study conducted by Zhang et al. (2020) explored the synthesis and biological evaluation of various tetrahydrobenzodiazepines. The findings revealed that certain structural modifications significantly enhanced their biological activities against various targets .
Toxicology and Safety
While many benzodiazepines are considered safe when used correctly, there are potential risks associated with misuse or overdose. The compound is classified under hazardous materials with specific handling precautions due to its potential toxicity .
Q & A
Q. What are the optimal synthetic routes for 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, and how can reaction efficiency be monitored?
Methodological Answer:
- Synthetic Routes : Multi-step cyclization reactions using o-phenylenediamine derivatives and Mannich bases are common starting points. For example, cyclization in ethanol with fused sodium acetate yields intermediates like 2,3-dihydro-1H-1,5-benzodiazepines .
- Efficiency Monitoring : Track reaction progress via thin-layer chromatography (TLC) or HPLC. Confirm structural integrity using -NMR to observe characteristic proton shifts (e.g., benzodiazepine ring protons at δ 3.0–4.5 ppm) and mass spectrometry (MS) for molecular ion peaks .
Q. How should researchers address solubility challenges during purification of this compound?
Methodological Answer:
- Solvent Selection : Use polar solvents like ethanol or methanol for recrystallization, as the compound exhibits higher solubility in alcohols than in water .
- Alternative Strategies : Add solubility enhancers (e.g., DMF in minimal amounts) or employ column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) .
Q. What safety protocols are recommended given limited toxicity data for this compound?
Methodological Answer:
- Handling : Use PPE (gloves, lab coats) and conduct experiments in fume hoods to avoid inhalation or dermal contact .
- Waste Disposal : Follow OSHA guidelines for organic intermediates, including neutralization of reactive groups before disposal .
Advanced Research Questions
Q. How can computational strategies predict the reactivity of 3-methyl-1,5-benzodiazepine derivatives in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for cyclization or substitution reactions. Software like COMSOL Multiphysics enables virtual screening of reaction pathways .
- Machine Learning : Train models on existing benzodiazepine reaction datasets to predict optimal catalysts (e.g., Pd/C for hydrogenation) or solvent systems .
Q. How to resolve contradictory bioactivity data in receptor-binding assays?
Methodological Answer:
- Assay Optimization : Replicate studies under standardized conditions (pH 7.4, 37°C) to minimize variability. Use radioligand binding assays (e.g., -GABA receptor studies) for quantitative comparisons .
- Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to identify steric clashes or electronic mismatches in derivative-receptor interactions .
Q. What factorial design approaches optimize reaction conditions for scale-up?
Methodological Answer:
- Design of Experiments (DoE) : Apply a 2 factorial design to test variables (temperature, catalyst loading, solvent ratio). For example, vary temperature (80–120°C) and catalyst (0.5–2 mol%) to maximize yield .
- Response Surface Methodology (RSM) : Use central composite designs to model non-linear relationships and identify optimal parameters (e.g., 95°C, 1.5 mol% catalyst) .
Q. What advanced characterization techniques validate the stereochemistry of substituted derivatives?
Methodological Answer:
Q. How to analyze trace impurities in synthesized batches using HPLC-MS?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
